REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[N:20][C:15]=2[NH:14][CH:13]=1.C(=C/C(/C=C/C1C=CC=CC=1)=O)\C1C=CC=CC=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].CC#N.O.C(O)(C(F)(F)F)=O>C1(C)C(C)=CC=CC=1.[OH-].[Na+]>[N:12]1[C:16]2[C:15](=[N:20][CH:19]=[CH:18][CH:17]=2)[N:14]([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)[CH:13]=1 |f:4.5.6,7.8.9,11.12|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
273 mg
|
Type
|
reactant
|
Smiles
|
N1=CNC2=C1C=CC=N2
|
Name
|
|
Quantity
|
17.9 mg
|
Type
|
reactant
|
Smiles
|
C(/C1=CC=CC=C1)=C\C(=O)/C=C/C1=CC=CC=C1
|
Name
|
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
Cs2CO3
|
Quantity
|
547 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
CH3CN H2O TFA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N.O.C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 80 hours at 125° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The concentration residue obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
To the aqueous layer aqueous 1N HCl is added in order
|
Type
|
CUSTOM
|
Details
|
to obtain an acidic pH
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentration residue obtained
|
Reaction Time |
80 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN(C2=NC=CC=C21)C2=CC=C(C=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |